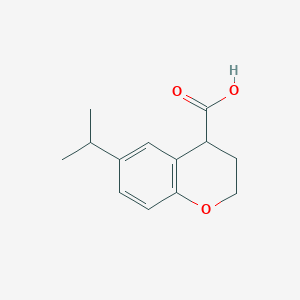

6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Description

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

6-propan-2-yl-3,4-dihydro-2H-chromene-4-carboxylic acid |

InChI |

InChI=1S/C13H16O3/c1-8(2)9-3-4-12-11(7-9)10(13(14)15)5-6-16-12/h3-4,7-8,10H,5-6H2,1-2H3,(H,14,15) |

InChI Key |

QCHUAOONHZSSHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Preparation Method for Benzopyran Derivatives

The general preparation method for benzopyran derivatives involves two main steps:

Reaction of Phenol with Gamma-Butyrolactone : The first step involves reacting a phenol compound with a gamma-butyrolactone compound under alkaline conditions to form an intermediate. This reaction typically uses sodium hydride as a base in a solvent like N,N-Dimethylformamide (DMF).

Ring Closure with Acid Catalyst : The intermediate then undergoes ring closure under the action of an acid catalyst, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or trifluoromethanesulfonic acid, to form the benzopyran compound.

Specific Preparation of 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid

While specific literature on the preparation of This compound is limited, the general approach for similar benzopyran derivatives can be adapted. The synthesis would likely involve:

- Starting Materials : A phenol derivative with a propan-2-yl group attached to the benzene ring and a gamma-butyrolactone compound.

- Reaction Conditions : The reaction would proceed under alkaline conditions followed by acid-catalyzed ring closure.

Analysis of Preparation Methods

Applications and Biological Activities

Benzopyran compounds have been explored for their potential in pharmaceutical applications, including the treatment of type II diabetes mellitus due to their insulin-sensitizing activities. The specific biological activity of This compound would depend on its structural features and substituents.

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzopyran ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and neurodegenerative diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets. It may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways can vary depending on the specific application and the biological system in which it is used. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects :

- The isopropyl group in the target compound increases steric bulk compared to smaller substituents like bromine or chlorine. This may reduce solubility in polar solvents but improve membrane permeability .

- Halogen vs. Alkyl Groups : Bromine (in the analog from ) introduces electronegativity and polarizability, favoring interactions like halogen bonding, whereas the isopropyl group enhances hydrophobicity .

Core Structure Differences :

- Benzopyran vs. Benzene Derivatives : Caffeic acid () lacks the fused pyran ring, resulting in a planar structure with conjugated double bonds. This difference impacts UV absorption and redox activity .

- Pyrimidine vs. Benzopyran : The pyrimidine core () introduces nitrogen atoms, altering electronic properties and enabling nucleophilic substitutions uncommon in benzopyrans .

Functional Modifications: Salt Forms: The disodium salt in highlights how carboxylate salts improve aqueous solubility, a property absent in the free acid form of the target compound .

Biological Activity

6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a compound belonging to the class of benzopyran derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.24 g/mol. The compound features a benzopyran core structure, which is known for its role in various biological processes.

Antioxidant Activity

Research indicates that benzopyran derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS methods. In studies, this compound demonstrated a notable ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. It has been shown to inhibit key inflammatory mediators such as cytokines and prostaglandins in vitro. The mechanism involves the suppression of the NF-kB pathway, which plays a crucial role in inflammation . This activity suggests potential applications in treating inflammatory conditions.

Antimicrobial Properties

Studies have revealed that this compound possesses antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentrations (MIC) were determined through standard microbiological techniques, indicating effective inhibition of growth for certain pathogens .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound donates electrons to neutralize free radicals, thus preventing cellular damage.

- Inhibition of Enzymatic Activity : It has been reported to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase .

- Modulation of Gene Expression : The compound may influence the expression of genes related to inflammation and oxidative stress through transcription factor modulation .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antioxidant Effects : A study demonstrated that administration of the compound in animal models resulted in reduced oxidative stress markers compared to control groups .

- Inflammation Model : In a murine model of arthritis, treatment with this compound significantly reduced joint swelling and pain indicators .

- Antimicrobial Evaluation : In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzopyran precursors. A common approach includes condensation of propan-2-yl-substituted aldehydes with dihydrobenzopyran intermediates under acidic or catalytic conditions. For example, palladium or copper catalysts in solvents like DMF or toluene are used to optimize cyclization efficiency and minimize side reactions . Reaction temperature (80–120°C) and solvent polarity significantly affect yield, with higher yields reported in aprotic polar solvents.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm the benzopyran backbone and propan-2-yl substituent.

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Melting Point Analysis : Compare observed values (e.g., ~212°C for analogous fluorinated derivatives) with literature data .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Methodological Answer : Stability studies indicate:

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Temperature : Long-term storage at –20°C in desiccated conditions minimizes hydrolysis of the carboxylic acid group.

- Solvent Compatibility : Avoid aqueous basic solutions (pH > 8) to prevent esterification or decarboxylation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer :

- Step 1 : Synthesize analogs with modifications to the propan-2-yl group (e.g., replacing with cyclopropyl or tert-butyl) to assess steric effects.

- Step 2 : Evaluate in vitro bioactivity (e.g., enzyme inhibition assays for COX-2 or antimicrobial activity using MIC assays) .

- Step 3 : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins.

Q. How can contradictory data on melting points or spectral profiles from different studies be resolved?

- Methodological Answer :

- Reproducibility Check : Verify synthesis protocols (e.g., catalyst purity, solvent drying) and analytical calibration.

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect crystalline forms. For example, fluorinated analogs show polymorphism with melting points varying by ±5°C .

- Collaborative Validation : Cross-reference data with independent labs using standardized methods (e.g., USP guidelines).

Q. What advanced spectroscopic techniques are suitable for probing electronic interactions in this compound?

- Methodological Answer :

- Time-Resolved Fluorescence Spectroscopy : To study excited-state dynamics of the benzopyran core.

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates formed under oxidative conditions.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze electron density distribution at the carboxylic acid moiety .

Q. How can computational models predict the compound’s pharmacokinetic properties for drug discovery applications?

- Methodological Answer :

- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), solubility, and CYP450 inhibition.

- Metabolic Pathway Simulation : Apply in silico tools (e.g., MetaSite) to identify potential Phase I/II metabolism sites, such as hydroxylation of the propan-2-yl group .

Q. What strategies mitigate toxicity risks in preclinical studies?

- Methodological Answer :

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains.

- In Vivo Acute Toxicity : Dose escalation in rodent models (OECD Guideline 423) with histopathological analysis of liver/kidney tissues.

- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., reactive quinone intermediates from benzopyran oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.